Dantrolene sodium salt hydrate

Description

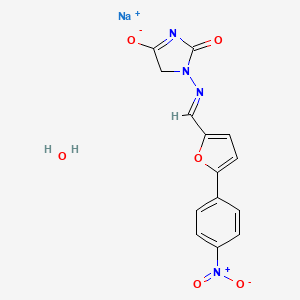

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H11N4NaO6 |

|---|---|

Molecular Weight |

354.25 g/mol |

IUPAC Name |

sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate;hydrate |

InChI |

InChI=1S/C14H10N4O5.Na.H2O/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;/h1-7H,8H2,(H,16,19,20);;1H2/q;+1;/p-1/b15-7+;; |

InChI Key |

RLFHDWDXQUVXPW-YVCISUPJSA-M |

SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |

Isomeric SMILES |

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |

Canonical SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |

solubility |

not available |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Interaction with Ryanodine (B192298) Receptors (RyRs)

The principal molecular target of dantrolene (B1669809) is the ryanodine receptor (RyR), a large protein complex that functions as a major calcium release channel on the membrane of the sarcoplasmic reticulum. drugbank.comwikipedia.orghowmed.netnih.gov By binding to the RyR, dantrolene inhibits the channel's opening, thereby reducing the efflux of Ca²⁺ from the SR into the myoplasm. patsnap.comwikipedia.org This inhibitory action is crucial for its therapeutic effects, particularly in conditions characterized by excessive and uncontrolled calcium release, such as malignant hyperthermia. patsnap.commdpi.com Research indicates that dantrolene's mechanism involves stabilizing critical domain-domain interactions within the RyR, preventing a dysfunctional "unzipping" that leads to channel leakage. nih.gov Cryo-electron microscopy studies have revealed that dantrolene binds to the cytoplasmic assembly of the RyR1 channel, interacting with specific residues within the P1 domain. orthosearch.org.uk This binding restricts the central activation module of the receptor, stabilizing its closed state. biorxiv.org

Mammalian tissues express three main isoforms of the ryanodine receptor: RyR1, RyR2, and RyR3. Dantrolene exhibits significant isoform selectivity. mdpi.comnih.gov

RyR1: This is the predominant isoform in skeletal muscle and is the primary target of dantrolene. patsnap.comnih.govnih.gov The drug effectively inhibits RyR1, which is the basis for its use as a skeletal muscle relaxant. nih.govnih.gov

RyR2: The cardiac muscle isoform, RyR2, is generally considered unresponsive or significantly less sensitive to dantrolene under normal physiological conditions. nih.govresearchgate.netnih.govbiorxiv.org This selectivity explains why dantrolene typically does not have a significant impact on cardiac muscle function. howmed.net However, a growing body of evidence suggests that under certain pathological states, such as heart failure or catecholaminergic polymorphic ventricular tachycardia (CPVT), the RyR2 channel may acquire sensitivity to dantrolene's inhibitory effects. mdpi.comnih.govnih.govembopress.org This acquired sensitivity appears to be linked to a specific disease-related conformational state of the channel. embopress.org The inhibitory action of dantrolene on RyR2 may also depend on the channel's association with calmodulin (CaM) and the accessory protein FKBP12.6. researchgate.netrupress.org

RyR3: This isoform is expressed at low levels in various tissues, including the brain and smooth muscle. nih.govmdpi.com Studies have shown that RyR3 is also significantly inhibited by dantrolene, with a sensitivity similar to that of RyR1. mdpi.comnih.gov

| RyR Isoform | Primary Tissue Location | Sensitivity to Dantrolene | Reference |

|---|---|---|---|

| RyR1 | Skeletal Muscle | High (Primary Target) | nih.govnih.gov |

| RyR2 | Cardiac Muscle | Low/Insensitive (under normal conditions); Sensitivity may increase in pathological states | mdpi.comnih.govnih.govnih.gov |

| RyR3 | Various tissues (e.g., brain, smooth muscle) at low levels | High (Similar to RyR1) | nih.gov |

Dantrolene functions as a negative allosteric modulator of the ryanodine receptor. biorxiv.org Rather than directly blocking the channel pore, it binds to a site distinct from the Ca²⁺ permeation pathway. orthosearch.org.ukrupress.org This binding induces a conformational change that stabilizes the closed state of the channel, making it less likely to open in response to activating stimuli. biorxiv.org This allosteric inhibition decreases the apparent affinity of the RyR1 activation sites for Ca²⁺. nih.gov The inhibitory effect of dantrolene on RyR1 has been shown to be dependent on the presence of both magnesium (Mg²⁺) and adenosine (B11128) triphosphate (ATP). nih.gov By stabilizing the interaction between the N-terminal and central domains of the receptor, dantrolene prevents the channel instability that characterizes certain channelopathies. nih.gov

Regulation of Intracellular Calcium Release from Sarcoplasmic/Endoplasmic Reticulum

The core function of dantrolene is the suppression of Ca²⁺ release from intracellular stores, primarily the sarcoplasmic reticulum in muscle cells. patsnap.comnih.govnih.govnih.gov In skeletal muscle, this action directly counteracts the massive, uncontrolled Ca²⁺ release that triggers the hypermetabolic crisis of malignant hyperthermia. patsnap.commdpi.com Studies using isolated SR vesicles have demonstrated that dantrolene significantly increases the half-time for Ca²⁺ release, effectively slowing down the process. researchgate.netnih.gov This effect is achieved by directly targeting the RyR channel complex. researchgate.netnih.gov While its primary action is on skeletal muscle, dantrolene has also been shown to inhibit intracellular calcium release in smooth muscle preparations. nih.gov

Localized Ca²⁺ release events from the SR are known as "calcium sparks." The summation and propagation of these sparks can lead to larger "calcium waves." In certain pathological conditions, such as heart failure, the frequency of spontaneous Ca²⁺ sparks increases, leading to diastolic Ca²⁺ leakage from the SR and a higher propensity for arrhythmias. nih.gov Research in failing heart muscle cells has shown that dantrolene can decrease the frequency of these arrhythmogenic Ca²⁺ sparks. nih.gov Furthermore, it increases the threshold of SR Ca²⁺ content required to initiate spontaneous Ca²⁺ waves. nih.govresearchgate.net By reducing the incidence of diastolic Ca²⁺ sparks and stabilizing the SR, dantrolene helps to prevent the loss of calcium from the SR and mitigates the triggers for cellular arrhythmias. nih.gov In a patient-specific stem cell model of CPVT, dantrolene was found to restore normal Ca²⁺ spark properties and rescue the arrhythmogenic phenotype. embopress.org

Influence on Excitation-Contraction Coupling in Muscle

Excitation-contraction (E-C) coupling is the physiological process by which an electrical stimulus (an action potential) on the muscle surface triggers a mechanical response (contraction). rupress.org Dantrolene's primary therapeutic effect stems from its ability to dissociate this coupling. medex.com.bddrugs.comdrugbank.com It achieves this by intervening at a critical step: the release of Ca²⁺ from the SR, which is essential for the interaction of contractile proteins. drugbank.comnih.gov

In skeletal muscle, E-C coupling involves a direct mechanical link between voltage-sensing dihydropyridine (B1217469) receptors (DHPRs) in the transverse tubules and the RyR1 channels in the adjacent SR membrane. rupress.org Depolarization of the muscle membrane causes a conformational change in the DHPR, which in turn pulls the RyR1 channel open, releasing Ca²⁺. rupress.org

Dantrolene acts downstream of the voltage sensor. rupress.orgnih.gov Research has shown that dantrolene does not significantly alter the function of the DHPR voltage sensor or the associated intramembrane charge movements. rupress.orgnih.govnih.gov Instead, it directly inhibits the RyR1's ability to release calcium in response to the signal from the DHPR. nih.govnih.gov By binding to RyR1 and stabilizing its closed state, dantrolene effectively dampens the release of Ca²⁺, leading to muscle relaxation. patsnap.comnih.gov This effect is more pronounced in fast-twitch muscle fibers compared to slow-twitch fibers. drugs.com The result is a reduction in the amount of calcium available to bind to troponin, thereby inhibiting the formation of cross-bridges between actin and myosin filaments and lessening the force of muscle contraction. youtube.com

Other Proposed or Emerging Molecular Targets

Beyond its well-characterized effects on ryanodine receptors in muscle tissue, research is uncovering a broader range of molecular targets for dantrolene sodium salt hydrate (B1144303), suggesting its potential therapeutic application in other areas, particularly in neurodegenerative diseases. mdpi.comnih.govmdpi.com

Ryanodine Receptor 3 (RyR3): In addition to RyR1, dantrolene also demonstrates inhibitory effects on the RyR3 isoform. nih.govnih.gov The RyR3 isoform is expressed more widely across various tissues, including the brain and smooth muscle cells. nih.govyoutube.com The extent of inhibition on RyR3 is reported to be similar to that observed for RyR1, indicating that RyR3 may be a significant target for dantrolene's actions in non-muscle tissues. nih.gov

Neuroprotective Targets: A growing body of evidence points to dantrolene's potential as a neuroprotective agent, especially in the context of Alzheimer's disease. mdpi.comnih.govnih.gov This has led to the investigation of several non-RyR molecular targets that may contribute to these effects. A comprehensive study has proposed that dantrolene acts as a multi-target agent, influencing key enzymes and carriers involved in neurodegeneration. mdpi.com

Monoamine Oxidase B (MAO-B): Dantrolene has been shown to act as a reversible and competitive inhibitor of human MAO-B. mdpi.com This enzyme is involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy in neurodegenerative disorders.

Acetylcholinesterase (AChE): The compound also functions as a reversible, noncompetitive inhibitor of human AChE. mdpi.com Inhibition of AChE, which breaks down the neurotransmitter acetylcholine, is a cornerstone of current Alzheimer's therapy.

Carnitine/Acylcarnitine Carrier (CAC): Dantrolene has been identified as an activator of CAC, a mitochondrial carrier protein. mdpi.commdpi.com By activating this carrier, dantrolene may help mitigate mitochondrial dysfunction, a key element in the pathology of neurodegenerative diseases.

While dantrolene's primary neuroprotective mechanism is still considered to be the stabilization of intracellular calcium homeostasis via RyR inhibition, these additional targets suggest a more complex and multifaceted mechanism of action in the central nervous system. nih.govgrantome.combenthamscience.com

| Target | Action | Value | Context | Reference |

|---|---|---|---|---|

| Ryanodine Receptor 3 (RyR3) | Inhibition | Similar to RyR1 | Heterologously expressed in HEK-293 cells | nih.gov |

| Monoamine Oxidase B (MAO-B) | Inhibition (Ki) | 1.0 µM | In vitro, human MAO-B | mdpi.com |

| Acetylcholinesterase (AChE) | Inhibition (Ki) | 6.3 µM | In vitro, human AChE | mdpi.com |

| Carnitine/Acylcarnitine Carrier (CAC) | Activation (EC50) | 28 µM | In vitro, purified recombinant protein | mdpi.com |

Chemical Synthesis and Structural Biology Research

Methodologies for Dantrolene (B1669809) Sodium Salt Hydrate (B1144303) Synthesis

The synthesis of dantrolene sodium has evolved from historical routes to more optimized modern approaches, reflecting advancements in synthetic organic chemistry.

The foundational synthesis of dantrolene was first detailed in the scientific literature in 1967 and outlined in a 1968 patent. nih.gov The original patented method involves a two-step process starting with the synthesis of the key intermediate, 5-(4-nitrophenyl)furfural. This is achieved through the diazotization of para-nitroaniline, followed by a copper(II) chloride-catalyzed arylation reaction with furfural, a process that can be considered a modified Meerwein arylation. mdpi.com

The second crucial precursor is 1-aminohydantoin (B1197227). Historically, its synthesis was a relatively low-yield and slow process. nih.gov One of the earlier methods, developed by Traube and Hoffa, involved the reaction of monochloroacetic acid or its ester with hydrazine (B178648) to form hydrazinoacetic acid, which was then converted to 2-semicarbazido-acetic acid by cyanation. researchgate.net Subsequent treatment with a mineral acid yielded a salt of 1-aminohydantoin. researchgate.net A significant drawback of this route was the formation of a substantial amount of hydrazino-diacetic acid as a byproduct, which limited the yield of 1-aminohydantoin to approximately 35-40%. nih.gov

An improvement to the synthesis of 1-aminohydantoin was the condensation of simple semicarbazones, such as those derived from benzaldehyde (B42025) or acetone, with ethyl monochloroacetate. nih.gov This reaction forms derivatives of 1-aminohydantoin that can be readily hydrolyzed by mineral acids to produce 1-aminohydantoin in higher yields, around 60%. nih.gov

The final step in the historical synthesis of dantrolene is the condensation of 5-(4-nitrophenyl)furfural with 1-aminohydantoin. mdpi.com The resulting product is then treated with a base, such as sodium methoxide, to form the sodium salt. youtube.com

Table 1: Key Reactions in the Historical Synthesis of Dantrolene

| Step | Reactants | Product | Significance |

| 1 | p-Nitroaniline, Furfural | 5-(4-Nitrophenyl)furfural | Formation of the aldehyde precursor. mdpi.com |

| 2 | Hydrazine, Monochloroacetic Acid | 1-Aminohydantoin | Formation of the hydantoin (B18101) precursor (lower yield route). nih.gov |

| 2 (Improved) | Benzaldehyde semicarbazone, Ethyl monochloroacetate | 1-Benzylideneaminohydantoin | Improved synthesis of the hydantoin precursor. nih.gov |

| 3 | 5-(4-Nitrophenyl)furfural, 1-Aminohydantoin | Dantrolene | Final condensation to form the dantrolene molecule. mdpi.com |

| 4 | Dantrolene, Sodium Methoxide | Dantrolene Sodium | Formation of the sodium salt. youtube.com |

Modern synthetic efforts have focused on improving the efficiency and scalability of dantrolene synthesis. One notable advancement is the development of a solid-phase synthesis approach. youtube.com In this method, bromoacetic acid is coupled to a hydroxymethyl polystyrene resin. youtube.com Subsequent reactions, including bromide displacement with tert-butyl carbazate, deprotection, and condensation with 5-(4-nitrophenyl)furfural, are carried out on the solid support. youtube.com The final intramolecular ring closure and cleavage from the resin yield the aminohydantoin derivative. youtube.com This approach allows for easier purification of intermediates and is amenable to automated synthesis.

Another area of optimization has been in the formulation of the final product. Due to the poor water solubility of dantrolene, which can be problematic for its intravenous administration, methods to improve its dissolution have been explored. researchgate.net One such approach involves the use of a tert-butyl alcohol co-solvent system in the formulation and production of dantrolene sodium for intravenous use. akjournals.com More recently, formulations replacing mannitol (B672) and sodium hydroxide (B78521) with hydroxypropyl-beta-cyclodextrin and Macrogol 3350 have been developed to shorten the preparation time. mdpi.com

Structural Characterization and Analysis in Academic Context

The three-dimensional structure and physicochemical properties of dantrolene have been extensively studied using various analytical techniques to understand its mechanism of action.

Crystallographic studies have revealed that dantrolene is a highly polymorphic substance, existing in at least six different neat polymorphs (designated I-VI). hmdb.ca Three of these polymorphs can be obtained through crystallization, while the other three are formed via solid-state dehydration of three distinct monohydrates (MH-I–MH-III). hmdb.ca The existence of these multiple crystalline forms is attributed to the molecule's ability to form different hydrogen bonding patterns and packing arrangements. researchgate.net The only previously reported crystal structure of dantrolene was a methanol (B129727) solvate. researchgate.net The hemiheptahydrate is a common form of dantrolene sodium. rsc.org A specific crystal form, designated as Form A, has been characterized by X-ray powder diffraction with characteristic peaks at 2θ angles of 8.3°, 11.0°, and 12.4°. researchgate.net The study of these different solid forms is crucial as they can have different physical properties, including solubility and stability.

Table 2: Characterized Crystalline Forms of Dantrolene

| Form | Method of Obtention | Key Characteristics |

| Polymorphs I-III | Crystallization | Stable crystalline forms. hmdb.ca |

| Polymorphs IV-VI | Solid-state dehydration of monohydrates | Metastable forms derived from hydrates. hmdb.ca |

| Monohydrates (MH-I–MH-III) | Crystallization from aqueous solutions | Precursors to polymorphs IV-VI. hmdb.ca |

| Methanol Solvate | Crystallization from methanol | One of the earliest characterized forms. researchgate.net |

| Form A (Hydrate) | Specific crystallization process | Defined by characteristic XRPD peaks. researchgate.net |

Spectroscopic techniques are fundamental to the structural elucidation of dantrolene. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While comprehensive spectral data for dantrolene is not widely published in readily accessible formats, analysis of its structure allows for the prediction of characteristic chemical shifts. For the precursor, 5-(4-nitrophenyl)-2-furaldehyde, the 1H-NMR spectrum shows characteristic signals for the aldehydic proton (around 9.6 ppm), the aromatic protons (between 8.1 and 8.3 ppm), and the furan (B31954) ring protons (between 7.5 and 7.7 ppm). np-mrd.org For dantrolene, one would expect to see signals corresponding to the protons on the nitrophenyl ring, the furan ring, the imine bridge, and the hydantoin ring.

Mass spectrometry (MS) is used to determine the molecular weight of dantrolene and to gain structural information through fragmentation analysis. The molecular weight of dantrolene is 314.257 g·mol⁻¹. mdpi.com Under mass spectrometry, the molecule would be expected to fragment at its weaker bonds. Potential fragmentation patterns could involve cleavage of the bond between the furan ring and the nitrophenyl group, cleavage of the imine bond, and opening of the hydantoin ring. The analysis of these fragment ions helps to confirm the connectivity of the different structural components of the molecule.

Table 3: Predicted Spectroscopic Data for Dantrolene

| Technique | Expected Observations | Information Gained |

| ¹H NMR | Signals for aromatic, furan, imine, and hydantoin protons. | Elucidation of the proton environment and connectivity. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule. | Mapping of the carbon skeleton. |

| Mass Spectrometry | Molecular ion peak (m/z) and various fragment ions. | Confirmation of molecular weight and structural fragments. |

Development of Analogs and Derivatives for Mechanistic Research

To investigate the mechanism of action of dantrolene, particularly its interaction with the ryanodine (B192298) receptor (RyR), various analogs and derivatives have been synthesized and studied. These structural modifications help to identify the key pharmacophoric features required for its biological activity.

A general synthesis of dantrolene analogs with different substituents on the phenyl ring has been developed using palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions. nih.gov This has allowed for the exploration of the effects of electron-donating and electron-withdrawing groups on the phenyl ring on the compound's activity. nih.gov For example, a methoxy-substituted analog, GIF-0185, was found to potently inhibit twitch contraction in skeletal muscle without affecting calcium-induced calcium release (CICR). nih.gov In contrast, ortho-nitro and di-ortho-nitro substituted analogs (GIF-0166 and GIF-0248, respectively) were found to potentiate CICR. nih.gov

One of the most well-studied analogs of dantrolene is azumolene (B1235849). nih.gov In azumolene, the para-nitrophenyl (B135317) group of dantrolene is replaced with a para-bromophenyl group, and the furan ring is replaced with an oxazole (B20620) ring. nih.gov This modification significantly increases the water solubility of the compound. nih.gov Studies have shown that azumolene is equipotent to dantrolene in its ability to inhibit calcium release from the sarcoplasmic reticulum. Mechanistic studies using azumolene have helped to elucidate the role of dantrolene in inhibiting store-operated calcium entry (SOCE) that is coupled to the ryanodine receptor 1 (RyR1). The development of a photoaffinity analog, [³H]azidodantrolene, has been instrumental in identifying the binding site of dantrolene on the RyR1 protein. These studies with analogs have been crucial in confirming that dantrolene's therapeutic effect is a result of its direct inhibitory action on the RyR1 channel, which suppresses aberrant calcium release from the sarcoplasmic reticulum. mdpi.com

Structure-Activity Relationship (SAR) Studies for RyR Interaction

The therapeutic efficacy of dantrolene is rooted in its direct inhibitory action on the ryanodine receptor (RyR), primarily the RyR1 isoform found in skeletal muscle. mdpi.com Understanding the relationship between its chemical structure and its activity has been a key area of research, aiming to elucidate its mechanism of action and guide the development of more effective analogs.

Cryo-electron microscopy (cryo-EM) studies have revealed that dantrolene binds to the cytoplasmic assembly of the RyR1 channel, specifically within a clamp-like structure in the P1 domain. biorxiv.org The binding site is located far from the ion gate, suggesting an allosteric mechanism of inhibition. biorxiv.org The interaction is stabilized by specific amino acid residues. A crucial interaction involves π-π stacking between the phenyl moiety of dantrolene and the tryptophan residue at position 882 (W882) of RyR1. biorxiv.org Additional stability is provided by a hydrophobic interaction with W996 and polar interactions with arginine 1000 (R1000). biorxiv.org

Functional studies involving site-directed mutagenesis have validated these structural findings. Mutating these key residues significantly alters or abolishes dantrolene's inhibitory effect. For instance, changing the W882 residue to alanine (B10760859) (W882A) completely eliminates the effect of dantrolene on RyR1. biorxiv.org Mutations at the other sites, such as W996A and R1000A, result in a reduction in dantrolene's potency by more than an order of magnitude. biorxiv.org These findings underscore the critical role of the phenyl ring of dantrolene and the specific architecture of the RyR1 binding pocket for its inhibitory activity.

Dantrolene exhibits marked selectivity for RyR1 and RyR3 isoforms over the cardiac RyR2 isoform. rndsystems.com Although the primary amino acid sequence of the dantrolene-binding site is highly conserved across all three isoforms, dantrolene's effect on RyR2 is negligible under normal physiological conditions. mdpi.comnih.gov Structural analyses suggest that differences in the flexibility and conformation of domains adjacent to the binding site in RyR2 may account for this reduced sensitivity. biorxiv.org However, under certain conditions, such as in the presence of high concentrations of EGTA which lowers free Ca2+, the binding of dantrolene to RyR2 can be enhanced, suggesting that the binding site's accessibility is conformationally sensitive. nih.gov Furthermore, the accessory protein calmodulin has been shown to be essential for the inhibition of both RyR1 and RyR2 by dantrolene in single-channel recordings, indicating that interactions with other regulatory proteins can significantly influence the drug's activity. nih.gov

Interactive Table: Impact of RyR1 Mutations on Dantrolene Inhibition

| RyR1 Mutant | Effect on Dantrolene Action | Rationale for Effect | Reference |

|---|---|---|---|

| W882A | Abolished dantrolene inhibition | Disrupts crucial π-π stacking interaction with dantrolene's phenyl ring. | biorxiv.org |

| W996A | Reduced potency by >10x | Weakens secondary hydrophobic interactions in the binding pocket. | biorxiv.org |

| R1000A | Reduced potency by >10x | Eliminates key polar interactions that stabilize dantrolene binding. | biorxiv.org |

Design and Synthesis of Fluorescent Probes or Affinity Ligands

To investigate the molecular interactions between dantrolene and the ryanodine receptor, researchers have designed and synthesized specialized chemical tools, including affinity ligands and fluorescent probes. These molecules are derivatives of dantrolene, modified to allow for visualization or covalent bonding without significantly compromising their binding affinity for the receptor.

A prominent example of an affinity ligand is [3H]azidodantrolene, a photoactivatable analog of dantrolene. nih.govnih.gov In this molecule, a photoreactive azido (B1232118) group is incorporated into the dantrolene structure, and the molecule is radiolabeled with tritium (B154650) ([3H]) for detection. Upon exposure to UV light, the azido group forms a highly reactive nitrene intermediate that covalently bonds to nearby amino acid residues within the binding site. nih.gov Using this photoaffinity labeling technique, researchers successfully identified the dantrolene-binding domain on RyR1, narrowing it down to a specific sequence of amino acids (residues 590-609) within the N-terminal region of the protein. nih.gov This was a crucial step in pinpointing the location of the binding site before high-resolution structures were available. nih.gov

Fluorescent probes have also been employed to study the conformational changes in RyR1 induced by dantrolene. While a directly-labeled fluorescent dantrolene analog for imaging has been less commonly described in foundational studies, other fluorescent techniques have been instrumental. One such approach involves covalently attaching a fluorescent probe, like methylcoumarin acetate (B1210297) (MCA), to a synthetic peptide (DP4) that mimics a central region of RyR1. researchgate.net This MCA-labeled peptide can then be used as a vehicle to deliver the probe to the "domain switch," a region believed to be critical for channel regulation and where dantrolene exerts its stabilizing effect. researchgate.net Changes in the fluorescence of the probe can then be measured to monitor how dantrolene stabilizes interactions between different domains of the RyR1 protein, effectively preventing the "unzipping" of these domains that leads to channel dysfunction. researchgate.net

Another approach to studying dantrolene involves leveraging the intrinsic fluorescence of its reduced metabolite. The reduction of the aromatic nitro group on dantrolene using a system like zinc and hydrochloric acid (Zn/HCl) yields a corresponding amino compound. nih.gov This reduced product is highly fluorescent, with an emission maximum at 344 nm after excitation at 279 nm. nih.gov While primarily developed for quantitative analysis, this property could potentially be exploited in designing assays to monitor the drug's presence or metabolic conversion in biological systems. nih.gov

Interactive Table: Probes and Ligands for Studying Dantrolene-RyR Interaction

| Compound/Probe | Type | Application | Finding/Use | Reference |

|---|---|---|---|---|

| [3H]Azidodantrolene | Photoaffinity Ligand | Identifying the dantrolene binding site on RyR1. | Covalently labeled RyR1 residues 590-609, confirming this region as the binding site. | nih.govnih.gov |

| Methylcoumarin Acetate (MCA) | Fluorescent Probe | Studying dantrolene-induced conformational changes in RyR1. | Used with a domain peptide to show dantrolene stabilizes inter-domain interactions. | researchgate.net |

| Reduced Dantrolene (RDAN) | Fluorescent Metabolite | Quantitative analysis of dantrolene. | Forms a highly fluorescent product that can be measured spectrofluorometrically. | nih.gov |

Preclinical and in Vitro/ex Vivo Research Models for Mechanistic Studies

Application in Isolated Muscle Fiber Preparations

Isolated muscle fiber preparations have been instrumental in elucidating the direct effects of dantrolene (B1669809) on muscle contractility. In studies using isolated muscle fibers from swine susceptible to malignant hyperthermia, dantrolene sodium significantly reduced halothane-induced contractures. nih.gov Furthermore, when administered after the induction of contractures, dantrolene increased the rate of relaxation. nih.gov These findings suggest both a prophylactic and therapeutic potential of dantrolene at the muscle fiber level. nih.gov

Research on rat diaphragm muscle has shown that dantrolene decreases the force of contraction, with the diaphragm appearing more sensitive to lower concentrations of the drug compared to cardiac muscle. nih.gov In studies on barnacle giant muscle fibers, dantrolene was found to reduce the calcium transient and the force of isometric contraction elicited by membrane depolarization, selectively inhibiting calcium release from the sarcoplasmic reticulum without significantly affecting its re-uptake. rupress.org Additionally, investigations using chemically skinned muscle fibers have contributed to understanding the molecular mechanism of dantrolene's action on the ryanodine (B192298) receptor.

Table 1: Effects of Dantrolene Sodium Salt Hydrate (B1144303) in Isolated Muscle Fiber Preparations

| Preparation | Experimental Condition | Key Findings |

|---|---|---|

| Porcine Malignant Hyperthermia Susceptible Muscle Fibers | Halothane-induced contractures | Significantly reduced contractures when pre-incubated with dantrolene. Increased relaxation rate when administered after contracture induction. nih.gov |

| Rat Diaphragm | Indirect supramaximal stimulation | Decreased the force of contraction. nih.gov |

| Barnacle Giant Muscle Fibers | Imposed membrane depolarizations | Markedly reduced calcium transient and the force of isometric contraction. rupress.org |

Use in Cultured Cell Systems (e.g., muscle cells, neurons, cardiomyocytes)

Cultured cell systems provide a controlled environment to investigate the cellular and molecular effects of dantrolene on specific cell types, including muscle cells, neurons, and cardiomyocytes.

In cultured primary cerebral cortical neurons, dantrolene has demonstrated neuroprotective effects by completely protecting against glutamate-induced neurotoxicity. researchgate.net It achieved this by reducing the glutamate-induced increase in intracellular calcium concentration. researchgate.net Similarly, in cultured rat hippocampal neurons, dantrolene protected against amyloid-β₁₋₄₂-induced calcium dysregulation and cell death by reducing basal cytosolic calcium levels and attenuating stimulus-induced calcium transients. researchgate.net Studies on GT1-7 hypothalamic neurosecretory cells showed that dantrolene inhibited the elevation of cytosolic calcium levels, DNA fragmentation, and cell death induced by thapsigargin. patsnap.com

In the context of cardiomyocytes, dantrolene has been shown to improve the function of failing heart cells. rupress.org Research indicates that dantrolene corrects defective interdomain interactions within the RyR2 receptor in failing hearts, thereby inhibiting spontaneous calcium leak and improving cardiomyocyte function. rupress.org It has also been observed to reduce spontaneous calcium wave frequency and amplitude in the presence of calmodulin in cardiomyocytes. uva.es

Table 2: Research Findings of Dantrolene Sodium Salt Hydrate in Cultured Cell Systems

| Cell Type | Model System/Inducer | Observed Effects of Dantrolene |

|---|---|---|

| Cerebral Cortical Neurons | Glutamate-induced neurotoxicity | Completely protected against neurotoxicity and reduced the increase in intracellular calcium. researchgate.net |

| Rat Hippocampal Neurons | Amyloid-β₁₋₄₂ exposure | Reduced basal cytosolic calcium, attenuated stimulus-induced calcium transients, and increased neuronal survival. researchgate.net |

| GT1-7 Hypothalamic Neurosecretory Cells | Thapsigargin-induced cell death | Inhibited elevation of cytosolic calcium, DNA fragmentation, and cell death. patsnap.com |

| Failing Cardiomyocytes | Pacing-induced heart failure model | Corrected defective RyR2 interdomain interactions, inhibited spontaneous calcium leak, and improved function. rupress.org |

Studies in Organotypic Slice Cultures

Organotypic slice cultures, which maintain the three-dimensional structure and synaptic connectivity of tissues, have been valuable in studying the effects of dantrolene in a more physiologically relevant context. In rat hippocampal slices, dantrolene has been shown to completely block the induction of long-term potentiation (LTP), a cellular model of learning and memory. This effect is attributed to its ability to inhibit the release of intraneuronal calcium.

Further studies in rat hippocampal CA1 neurons within slice cultures revealed that dantrolene can cause depolarization and almost completely abolish slow afterhyperpolarizations. These findings highlight the significant impact of dantrolene on neuronal excitability and synaptic plasticity within an intact neural circuit.

Mechanistic Investigations in Permeabilized Cell Models

Permeabilized cell models, where the plasma membrane is selectively permeabilized to allow direct access to intracellular components, are crucial for detailed mechanistic studies. In saponin-permeabilized cardiomyocytes, dantrolene was found to increase the calcium loading of the sarcoplasmic reticulum. researchgate.net This effect is linked to its ability to alter the polymerization state and calcium-binding properties of cardiac calsequestrin. researchgate.net

Studies using digitonin-permeabilized chromaffin cells have been employed to investigate the direct effects of various agents on calcium release from the endoplasmic reticulum. While these particular studies did not focus on dantrolene, the methodology is highly relevant for dissecting its precise mechanism of action on intracellular calcium stores. The use of such models allows researchers to bypass plasma membrane signaling and directly probe the function of intracellular organelles like the sarcoplasmic/endoplasmic reticulum and their associated calcium channels in the presence of dantrolene.

Advanced Research Methodologies and Techniques

Live-Cell Calcium Imaging Techniques

Live-cell calcium imaging is a crucial methodology for elucidating the mechanism of action of dantrolene (B1669809) sodium salt hydrate (B1144303) at the cellular level. This technique allows for the real-time visualization and quantification of intracellular calcium (Ca²⁺) dynamics, which are fundamental to numerous physiological processes, including muscle contraction and neuronal signaling. The primary therapeutic effect of dantrolene is the inhibition of aberrant Ca²⁺ release from intracellular stores, making live-cell imaging an indispensable tool in its study.

Researchers utilize a variety of fluorescent Ca²⁺ indicators to monitor changes in intracellular Ca²⁺ concentrations. These indicators can be broadly categorized into chemical dyes and genetically encoded calcium indicators (GECIs). Chemical dyes, such as Fura-2 and Fluo-4 AM, are small molecules that can be loaded into cells and exhibit a change in fluorescence intensity or spectral properties upon binding to Ca²⁺. sigmaaldrich.comspringernature.com For instance, Fura-2 is a ratiometric indicator, meaning its excitation wavelength shifts upon Ca²⁺ binding, allowing for a more quantitative measurement of Ca²⁺ levels. sigmaaldrich.com Genetically encoded indicators, like the GCaMP series of proteins, are expressed by the cells themselves and offer the advantage of being targetable to specific subcellular compartments. nih.gov

In studies involving dantrolene, these imaging techniques are employed to observe the drug's effect on Ca²⁺ release from the sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER). For example, experiments may involve inducing Ca²⁺ release with an agonist and then applying dantrolene to observe the subsequent reduction in the Ca²⁺ signal. Such studies have demonstrated that dantrolene effectively lowers elevated intracellular Ca²⁺ levels back to baseline following pathological stimuli. nih.gov The validation of dantrolene's binding site has also been confirmed through Ca²⁺ imaging in cells expressing wild-type and mutant ryanodine (B192298) receptors (RyR1), where the effect of dantrolene on ER Ca²⁺ levels was dose-dependently measured. biorxiv.org

| Imaging Technique | Indicator Type | Principle of Action | Application in Dantrolene Research |

| Epifluorescence Microscopy | Chemical Dye (e.g., Fura-2, Fluo-4) | Change in fluorescence intensity or ratio upon Ca²⁺ binding. | Observing global changes in cytosolic Ca²⁺ in response to dantrolene. |

| Confocal Microscopy | Chemical Dye or GECI | Optical sectioning for high-resolution imaging of subcellular Ca²⁺ signals. | Visualizing localized Ca²⁺ release events (e.g., Ca²⁺ sparks) and their inhibition by dantrolene. |

| Two-Photon Microscopy | Chemical Dye or GECI | Deep tissue imaging with reduced phototoxicity. | Studying dantrolene's effects in more intact tissue preparations or in vivo models. springernature.com |

| Flow Cytometry | Chemical Dye (e.g., Indo-1) | High-throughput measurement of Ca²⁺ levels in a population of cells. | Screening for dantrolene's effects on Ca²⁺ signaling in different cell types. sigmaaldrich.com |

Patch-Clamp Electrophysiology Studies on RyR Channels

Patch-clamp electrophysiology is a powerful technique used to study the activity of ion channels, including the ryanodine receptor (RyR) channels, which are the primary targets of dantrolene. This method allows for the direct measurement of the ionic currents flowing through individual or populations of channels, providing insights into their gating properties (opening and closing) and how they are modulated by compounds like dantrolene.

In the context of dantrolene research, patch-clamp studies are instrumental in characterizing the drug's inhibitory effects on RyR channels. While dantrolene's primary action is on the intracellular RyR1, its effects on other ion channels, such as the skeletal L-type Ca²⁺ channel (Caᵥ1.1), have also been investigated to understand the full scope of its mechanism. nih.govclinpgx.org Studies have shown that dantrolene's inhibition of L-type Ca²⁺ currents requires the expression of RyR1, suggesting an indirect effect mediated through the interaction between Caᵥ1.1 and RyR1. nih.govclinpgx.org

Experiments using the whole-cell patch-clamp configuration can measure the total current from all channels on the cell surface. These studies have demonstrated that dantrolene does not significantly affect the fast skeletal muscle Na⁺ current, indicating its specificity for Ca²⁺ handling pathways. nih.gov Furthermore, patch-clamp recordings have been used to show that dantrolene can shift the voltage dependence of Caᵥ1.1 activation to more depolarized potentials, thereby reducing Ca²⁺ entry into the cell. nih.gov

| Patch-Clamp Configuration | Information Obtained | Relevance to Dantrolene Research |

| Whole-Cell | Macroscopic currents from the entire cell membrane. | Assessing the overall effect of dantrolene on cellular excitability and the activity of various ion channels. |

| Single-Channel (in lipid bilayers) | Microscopic currents from a single ion channel. | Directly observing the effect of dantrolene on the open probability and conductance of individual RyR channels. nih.gov |

Biophysical Characterization of RyR-Dantrolene Interactions

Understanding the biophysical basis of the interaction between dantrolene and the ryanodine receptor (RyR) is critical to comprehending its inhibitory mechanism. Several biophysical techniques are employed to characterize this interaction, revealing the molecular determinants of dantrolene's binding and its functional consequences.

A key finding from biophysical studies is the isoform selectivity of dantrolene. While it effectively inhibits RyR1 and RyR3, the cardiac isoform, RyR2, is largely unresponsive under normal physiological conditions. mdpi.com This selectivity is attributed to conformational differences between the isoforms, despite a highly conserved dantrolene-binding sequence. mdpi.com However, under certain pathological conditions, RyR2 can become sensitive to dantrolene. mdpi.com

The interaction between dantrolene and RyR is also modulated by other cellular factors. For instance, the presence of calmodulin (CaM) has been shown to be essential for dantrolene to inhibit both RyR1 and RyR2. nih.gov Similarly, the association of FKBP12.6 (FK506-binding protein 12.6) with RyR2 is necessary for dantrolene-mediated inhibition of this isoform. rupress.orgnih.gov These findings suggest that dantrolene's binding and/or its ability to induce an inhibitory conformational change in the RyR channel is dependent on the presence of these accessory proteins.

Cryo-electron microscopy (cryo-EM) has been a revolutionary technique in visualizing the high-resolution structure of the RyR channel and the binding site of dantrolene. biorxiv.orgnih.gov These structural studies have revealed that dantrolene binds to a specific site within the cytoplasmic assembly of RyR1, far from the ion-conducting pore. biorxiv.orgnih.gov This allosteric binding site is located in the P1 domain, involving interactions with specific amino acid residues. biorxiv.orgnih.gov

| Biophysical Technique | Key Findings for Dantrolene-RyR Interaction |

| [³H]ryanodine binding assays | Dantrolene inhibits the binding of [³H]ryanodine to RyR1, indicating a modulation of the channel's conformational state. biorxiv.orgresearchgate.net |

| Single-channel recordings in lipid bilayers | Dantrolene reduces the open probability of RyR1 and RyR2, but only in the presence of calmodulin. nih.gov The presence of FKBP12.6 is also required for RyR2 inhibition. rupress.orgnih.gov |

| Cryo-electron microscopy (cryo-EM) | Revealed the dantrolene binding site on the P1 domain of RyR1, interacting with residues W882, W996, and R1000. biorxiv.orgnih.gov |

| Co-immunoprecipitation | Demonstrated the dissociation of FKBP12.6 from RyR2 by PKA phosphorylation or rapamycin, which correlates with a loss of dantrolene inhibition. rupress.orgnih.gov |

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, provide powerful tools to investigate the interaction between dantrolene and the RyR channel at an atomic level. nih.gov These methods complement experimental data by offering detailed insights into the binding thermodynamics and the dynamic conformational changes that underlie dantrolene's inhibitory action.

Ligand-Protein Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (dantrolene) when it binds to a receptor (RyR). nih.govfrontiersin.org This method involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their energetic favorability. frontiersin.orgajol.info

Docking studies have been instrumental in identifying the putative binding site of dantrolene on the RyR channel. youtube.com By using the three-dimensional structure of the RyR, researchers can computationally place dantrolene into potential binding pockets and evaluate the interactions. These studies have helped to confirm the binding site identified by cryo-EM and to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the dantrolene-RyR complex. biorxiv.orgyoutube.com

Conformational Analysis of Dantrolene and RyR

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.govscienceopen.com By simulating the motions of atoms and molecules over time, MD can provide a detailed picture of the conformational changes that occur in both dantrolene and the RyR channel upon binding. nih.gov

Dantrolene Sodium Salt Hydrate As a Research Tool in Fundamental Biology

Elucidating Ryanodine (B192298) Receptor Pathophysiology (at a cellular/molecular level)

Dantrolene (B1669809) has been instrumental in clarifying the pathophysiology of ryanodine receptors (RyRs), the primary channels responsible for the release of calcium from intracellular stores. Research at the cellular and molecular level has utilized dantrolene to probe the function and dysfunction of these critical ion channels.

Dantrolene selectively targets the skeletal muscle ryanodine receptor (RyR1) and has been shown to directly interact with the RyR1 complex to limit its activation. researchgate.netnih.gov This specificity allows researchers to isolate the contributions of RyR1 to cellular calcium signaling. Studies have demonstrated that dantrolene's inhibition of RyR1 is associated with a decrease in the activation of the channel by both calmodulin and Ca2+. researchgate.netnih.gov This modulation of RyR1 activity has been a key aspect in understanding the molecular basis of malignant hyperthermia, a pharmacogenetic disorder characterized by uncontrolled calcium release from the sarcoplasmic reticulum. researchgate.netnih.gov

Further investigations have revealed isoform-specific effects of dantrolene. While it effectively inhibits RyR1 and RyR3, the cardiac isoform (RyR2) is largely unaffected. nih.govresearchgate.net This differential sensitivity has been a critical tool for distinguishing the roles of different RyR isoforms in various tissues and cellular models. The mechanism of inhibition involves dantrolene decreasing the apparent affinity of RyR1 activation sites for calcium. nih.govresearchgate.net

The following table summarizes key research findings on the effects of dantrolene on ryanodine receptor pathophysiology:

| Research Finding | Model System | Key Outcome | Reference |

| Inhibition of Ca2+ release from sarcoplasmic reticulum | Isolated sarcoplasmic reticulum vesicles from pig skeletal muscle | Dantrolene directly acts on the skeletal muscle ryanodine receptor complex to limit its activation. | researchgate.netnih.gov |

| Isoform-selective inhibition | Native sarcoplasmic reticulum vesicles and HEK-293 cells expressing RyR isoforms | Dantrolene inhibits RyR1 and RyR3, but not RyR2, isoforms. | nih.govresearchgate.net |

| Modulation of RyR1 activators | Isolated sarcoplasmic reticulum vesicles | Dantrolene's inhibition of RyR1 is linked to a reduced activation by calmodulin and Ca2+. | researchgate.netnih.gov |

| Reversal of malignant hyperthermia mutation effects | Sarcoplasmic reticulum vesicles with MH RyR1 mutation | Dantrolene effectively reverses the increased affinity for ryanodine binding caused by the malignant hyperthermia mutation. | nih.govresearchgate.net |

Investigating Calcium Dysregulation in Cellular Models

Dantrolene's ability to specifically inhibit RyR-mediated calcium release has made it an essential tool for investigating the role of calcium dysregulation in various cellular models of disease.

In cellular models of neurodegenerative diseases such as Alzheimer's disease, dantrolene has been shown to protect neurons by stabilizing intracellular calcium signaling. nih.govnih.gov It effectively counteracts the calcium overload induced by amyloid-β, a hallmark of Alzheimer's pathology. nih.gov By limiting calcium release from the endoplasmic reticulum, dantrolene helps maintain calcium homeostasis and reduces neuronal cell death. nih.gov

Dantrolene is also used to study store-operated calcium entry (SOCE), a critical mechanism for replenishing intracellular calcium stores. nih.gov Research has shown that dantrolene can inhibit a specific form of SOCE that is activated as a consequence of an open RyR1 conformation. nih.gov However, it does not appear to suppress SOCE induced by general depletion of sarcoplasmic reticulum stores, suggesting a nuanced role in regulating different calcium entry pathways. nih.gov

The table below outlines significant research findings on dantrolene's application in studying calcium dysregulation:

| Research Finding | Cellular Model | Key Outcome | Reference |

| Neuroprotection in Alzheimer's model | Cultured rat hippocampal neurons treated with amyloid-β | Dantrolene stabilizes intracellular calcium signaling and increases neuronal survival. | nih.gov |

| Inhibition of store-operated calcium entry (SOCE) | Skeletal myotubes | Dantrolene blocks excitation-coupled calcium entry. | nih.gov |

| Maintenance of baseline Ca2+ levels post-status epilepticus | Hippocampal neuronal cultures | Dantrolene lowers elevated intracellular calcium levels and prevents the development of spontaneous recurrent epileptiform discharges. | nih.gov |

| Correction of cellular defects in Darier disease | In vitro models of Darier disease | Dantrolene aids in the retention of endoplasmic reticulum calcium, promotes cell adhesion, reduces ER stress, and suppresses apoptosis. | nih.gov |

Contributions to Understanding Muscle Physiology

Dantrolene's primary clinical application as a muscle relaxant stems from its direct effects on skeletal muscle physiology. healthline.com In the research setting, it has been pivotal in dissecting the mechanisms of excitation-contraction coupling and muscle fatigue.

Dantrolene acts directly on skeletal muscle to dissociate excitation-contraction coupling by interfering with the release of calcium from the sarcoplasmic reticulum. medex.com.bd Studies on single muscle fibers have demonstrated that dantrolene suppresses the depolarization-induced rise in intracellular calcium concentration. nih.govnih.govresearchgate.net This effect is dose-dependent and leads to a reduction in muscle contractile force. nih.govnih.govresearchgate.net

The compound has also been employed to investigate the physiological basis of long-lasting muscle fatigue. Research has shown that dantrolene impairs muscle function in a pattern identical to that of fatigue of long duration, suggesting a role for reduced calcium release in this phenomenon. nih.gov

Key research findings on dantrolene's contributions to muscle physiology are summarized in the table below:

| Research Finding | Experimental Model | Key Outcome | Reference |

| Suppression of depolarization-induced Ca2+ transients | Single rodent fast-twitch muscle fibers | Dantrolene inhibits the release of calcium from the sarcoplasmic reticulum, suppressing the rise in intracellular calcium. | nih.govnih.govresearchgate.net |

| Dissociation of excitation-contraction coupling | Skeletal muscle preparations | Dantrolene directly interferes with the release of Ca++ from the sarcoplasmic reticulum, leading to muscle relaxation. | medex.com.bd |

| Mimicking long-duration muscle fatigue | Human muscle studies | Dantrolene-induced impairment of muscle function is identical to that observed in long-lasting fatigue, implicating reduced calcium release. | nih.gov |

Applications in Neurobiology Research

Beyond its use in muscle physiology, dantrolene has emerged as a valuable tool in neurobiology research, particularly in the study of neurodegenerative diseases and neuronal injury.

Dantrolene exhibits neuroprotective effects in various models of neurodegenerative disorders. nih.govnih.gov By antagonizing ryanodine receptors, it helps to normalize intracellular calcium homeostasis, which is often disrupted in these conditions. nih.gov Preclinical studies have consistently shown the therapeutic potential of dantrolene in animal models of Alzheimer's disease. nih.gov

In addition to its direct effects on neuronal calcium signaling, dantrolene has been shown to reduce neuroinflammation. nih.gov It can inhibit the activation of microglia and the release of pro-inflammatory cytokines, which are key contributors to the pathology of many neurodegenerative diseases. nih.gov This anti-inflammatory action adds another dimension to its neuroprotective profile.

The table below highlights key applications of dantrolene in neurobiology research:

| Research Finding | Research Area/Model | Key Outcome | Reference |

| Neuroprotection in neurodegenerative disease models | Animal models of Alzheimer's disease | Dantrolene improves memory and neuropathology. | nih.gov |

| Reduction of neuroinflammation | Cellular and animal models of neurodegeneration | Dantrolene inhibits microglia activation and the release of pro-inflammatory cytokines. | nih.gov |

| Stabilization of neuronal calcium signaling | In vitro models of Alzheimer's disease | Dantrolene counteracts amyloid-β-induced calcium dysregulation. | nih.gov |

| Prevention of epileptiform discharges | In vitro model of status epilepticus | Dantrolene inhibits the calcium plateau and prevents the development of spontaneous recurrent epileptiform discharges. | nih.gov |

Emerging Academic Research Avenues

Exploration of Novel Mechanisms of Action Beyond RyRs

While the therapeutic effects of dantrolene (B1669809) have historically been attributed to its inhibitory action on RyR channels, particularly RyR1 and RyR3, a growing body of evidence suggests its pharmacological activity is not confined to this single target. nih.govmdpi.comtocris.comrndsystems.comnih.gov Researchers are actively investigating alternative molecular targets and mechanisms that may contribute to its observed therapeutic effects, including neuroprotection and cardioprotection. nih.govnih.govnih.gov

A prospective repurposing study has identified several non-RyR targets for dantrolene. mdpi.com These include:

Enzyme Inhibition: Dantrolene has been shown to inhibit monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two enzymes critically involved in the pathogenesis of neurodegenerative diseases like Alzheimer's. mdpi.com

Neurotransmitter Receptor Modulation: Research indicates that dantrolene may inhibit N-methyl-D-aspartate (NMDA) receptor-mediated platelet aggregation, suggesting a role in preventing thrombosis and modulating excitotoxicity in the brain. bohrium.com

Bioenergetic Effects: Studies have pointed towards dantrolene's ability to activate the carnitine/acylcarnitine carrier, a key component in mitochondrial fatty acid metabolism. mdpi.com

Cytoprotection: Dantrolene demonstrates cytoprotective effects against oxidative insults, a common pathway in cellular damage across various pathologies. nih.govmdpi.com

These findings suggest that dantrolene is a multitarget agent, whose clinical efficacy may result from a combination of effects on RyRs and other cellular components.

| Target/Mechanism | Observed Effect | Potential Implication |

| Monoamine Oxidase B (MAO-B) | Inhibition | Neuroprotection in diseases like Alzheimer's |

| Acetylcholinesterase (AChE) | Inhibition | Cognitive enhancement in neurodegenerative disorders |

| NMDA Receptors | Inhibition of mediated platelet aggregation | Antithrombotic effects, modulation of excitotoxicity |

| Carnitine/acylcarnitine carrier | Activation | Influence on mitochondrial bioenergetics |

| Oxidative Stress Pathways | Cytoprotection, reduction of reactive oxygen species (ROS) | Broad cellular protection against damage |

Investigation of Cross-Talk with Other Cellular Signaling Pathways

Dantrolene's influence extends to modulating complex intracellular signaling cascades, indicating significant cross-talk between its primary targets and other pathways. This interaction is a key area of current research, particularly in the context of neuroprotection and apoptosis.

Endoplasmic Reticulum (ER) Stress and Apoptosis: In models of cerebral ischemia, dantrolene has been found to downregulate markers of ER stress, a critical pathway leading to programmed cell death (apoptosis). nih.gov It significantly decreases DNA fragmentation and reduces apoptotic markers in the ischemic penumbra. nih.gov Furthermore, dantrolene has been reported to upregulate the anti-apoptotic protein Bcl-2 and partially abolish apoptosis induced by agents like thapsigargin, which disrupts ER calcium homeostasis. nih.gov

Mitochondrial Communication: Research in Alzheimer's disease models suggests dantrolene affects the communication between the ER and mitochondria. nih.gov By inhibiting mitochondrial calcium uptake in neurons, it can influence cellular energy production and apoptotic signaling originating from the mitochondria. nih.gov

Energy Metabolism: Dantrolene has been shown to ameliorate bioenergetic failure related to the activation of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair that can deplete cellular energy reserves when overactivated. nih.gov By preventing the initial calcium rise that can trigger DNA damage, dantrolene indirectly preserves cellular NAD+ and ATP levels. nih.gov

Inflammatory Signaling: There is evidence suggesting dantrolene may impact inflammatory pathways. For instance, in the context of COVID-19 research, it has been proposed that by inhibiting RyRs on immune cells, dantrolene could attenuate inflammatory disorders. bohrium.com

| Signaling Pathway | Effect of Dantrolene | Research Context |

| ER Stress-Mediated Apoptosis | Downregulates stress markers (e.g., reduces DNA fragmentation) | Ischemia models nih.gov |

| Intrinsic Apoptotic Pathway | Upregulates anti-apoptotic protein Bcl-2 | In vitro cell models nih.gov |

| ER-Mitochondria Calcium Signaling | Inhibits mitochondrial calcium uptake | Alzheimer's disease models nih.gov |

| PARP-Related Bioenergetic Failure | Ameliorates depletion of NAD+ and ATP | In vitro brain models nih.gov |

Development of Advanced Research Probes and Tools

Understanding the precise molecular interactions of dantrolene requires sophisticated research tools. Scientists have developed and utilized various probes and methodologies to elucidate its binding sites and mechanism of action.

Radiolabeled Ligands: Studies have employed radiolabeled molecules, such as [3H]dantrolene and [3H]ryanodine, to investigate their respective binding sites on sarcoplasmic reticulum (SR) membranes. nih.gov This research has provided evidence that the binding sites for dantrolene and ryanodine (B192298) are pharmacologically distinct and may exist on separate molecules, even though they co-distribute on SR fractions. nih.gov

Fluorescence Probes: To investigate the structural changes in the RyR1 channel, researchers have used fluorescence-based assays. A fluorescence probe, methylcoumarin acetate (B1210297), was covalently attached to a specific region of the RyR1 channel. researchgate.net This allowed for the measurement of "domain unzipping," a conformational change associated with channel activation. Dantrolene was shown to reverse this unzipping, providing a mechanistic insight into how it stabilizes the channel in a closed state. researchgate.net

Analytical Techniques: Advanced analytical methods like column chromatography and fluorometry are used to determine the concentration of dantrolene and its metabolites in biological samples, which is crucial for pharmacokinetic and pharmacodynamic studies. nih.gov

| Tool/Probe | Application | Key Finding |

| [3H]dantrolene | Radiolabeled binding assays on sarcoplasmic reticulum | Helped determine that dantrolene binding sites are distinct from ryanodine binding sites. nih.gov |

| [3H]ryanodine | Radiolabeled binding assays to probe the state of the RyR channel | Used to show dantrolene increases the Kd of ryanodine binding, indicating an inhibitory effect on channel opening. nih.gov |

| Methylcoumarin acetate | Fluorescence probe for studying RyR1 conformational changes | Demonstrated that dantrolene stabilizes RyR1 by reversing "domain unzipping" associated with channel activation. researchgate.net |

Integration with Systems Biology Approaches

The complexity of dantrolene's action necessitates an integrative approach to fully understand its effects in a biological system. Systems biology, which combines experimental data with computational modeling, is emerging as a powerful tool in this endeavor.

An important example is the use of in vitro-in silico-in vivo approaches to predict the drug's behavior. nih.gov Researchers have developed physiologically based pharmacokinetic (PBPK) models for dantrolene. nih.gov These computer simulations integrate data on the drug's dissolution and precipitation kinetics in biorelevant media with known physiological parameters of the human body. nih.gov

This systems-level modeling has successfully predicted the oral pharmacokinetic profile of dantrolene sodium. nih.gov The PBPK models accurately forecast the drug's absorption rate by accounting for its tendency to precipitate out of solution after initial dissolution. nih.gov Such in silico tools are invaluable for understanding how different formulations might behave in the body and for predicting the pharmacokinetics of other similar poorly soluble drugs, thereby accelerating drug development and optimization. nih.govspringernature.com

Q & A

Q. What analytical methods are recommended for quantifying dantrolene sodium salt hydrate purity, and how are they validated?

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is the standard method. Key parameters include:

- Column : Reverse-phase C18 (5 µm particle size, 250 mm length) .

- Mobile phase : Acetonitrile/water (30:70 v/v) adjusted to pH 3.0 with phosphoric acid .

- Detection : UV at 254 nm for optimal sensitivity . Validation requires testing for linearity (r² > 0.999), precision (RSD < 2%), and recovery (98–102%) using spiked samples . Related substances (e.g., degradation products) are analyzed via thin-layer chromatography (TLC) with chloroform/ethanol/ammonia (70:15:2) as the solvent system .

Q. How does hydration state impact dantrolene sodium salt’s solubility and stability?

The hemiheptahydrate form (C₁₄H₉N₄NaO₅·3.5H₂O) enhances aqueous solubility (~1.2 mg/mL at 25°C) due to hydrogen bonding with water molecules . Stability studies show dehydration above 40°C leads to crystalline structure collapse, reducing bioavailability. Storage at 2–8°C in airtight containers is critical to maintain hydration .

Q. What are the standard protocols for testing endotoxin levels in this compound formulations?

The limulus amebocyte lysate (LAL) assay is used, with acceptance criteria of <200 EU/mg. Samples are diluted in endotoxin-free water and tested via gel-clot or chromogenic methods, validated against USP reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in dissolution profiles of this compound across different biorelevant media?

Discrepancies arise due to pH-dependent solubility. For example:

- Phosphate buffer (pH 6.8) : 85% dissolution in 30 min.

- Bicarbonate buffer (pH 7.4) : 72% dissolution due to ion-pairing effects . To address this, use Design of Experiments (DoE) to model variables like buffer composition, agitation speed, and surfactant concentration. A central composite design with ANOVA analysis identifies critical factors (p < 0.05) .

Q. What experimental designs are optimal for studying dantrolene’s skeletal muscle relaxant mechanism in vitro?

- Ryanodine receptor (RyR1) binding : Use radiolabeled [³H]-ryanodine in sarcoplasmic reticulum vesicles. IC₅₀ values for dantrolene (~10 µM) confirm competitive inhibition .

- Calcium flux assays : Employ fluorescence probes (e.g., Fluo-4 AM) in C2C12 myotubes. Pre-incubate cells with dantrolene (1–50 µM) and measure Ca²⁺ release induced by caffeine/electrical stimulation .

Q. How should researchers address variability in potency assays for this compound?

The cylinder-plate microbial assay (USP <4.02>) is prone to variability due to Bacillus subtilis spore preparation. Mitigation strategies include:

- Standard curve normalization : Use a 5-point logarithmic dilution series (0.5–8.0 µg/mL) with R² ≥ 0.98 .

- Replicate testing : Six replicates per sample to calculate F-values; discard outliers where F’ > F-critical (α = 0.05) .

Data Contradiction Analysis

Q. Why do some studies report conflicting antioxidant activity for this compound?

Discrepancies stem from assay conditions. For example:

- Linoleic acid emulsion system : Dantrolene shows strong antioxidant activity (IC₅₀ 12 µM) via radical scavenging .

- DPPH assay : Weak activity (IC₅₀ > 100 µM) due to poor solubility in organic solvents . Use HPLC-coupled mass spectrometry to identify degradation products in incompatible solvents .

Q. How can researchers validate hydration state changes during lyophilization of dantrolene formulations?

- Karl Fischer titration : Measures residual water (<0.5% w/w post-lyophilization) .

- X-ray diffraction (XRD) : Confirms crystalline-to-amorphous transitions. Peaks at 2θ = 12.5° and 24.3° indicate hydrated vs. anhydrous forms .

Methodological Guidelines

Q. What statistical approaches are recommended for bioassay data analysis?

Q. How to optimize RP-HPLC methods for simultaneous quantification of dantrolene and analgesics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.